Elaidic acid is a 9-octadecenoic acid and the trans-isomer of oleic acid. It has a role as a food component. It is a conjugate acid of an elaidate and an Octadec-9-enoic acid anion. It derives from a hydride of a trans-octadec-9-ene.
Oleic acid, also known as oleate or 18:1 N-9, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Oleic acid exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Oleic acid has been found throughout most human tissues, and has also been detected in most biofluids, including saliva, feces, blood, and urine. Within the cell, oleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Oleic acid exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, oleic acid can be found in a number of food items such as lemon thyme, mentha (mint), dandelion, and celery stalks. This makes oleic acid a potential biomarker for the consumption of these food products. Oleic acid is a potentially toxic compound. Oleic acid has been found to be associated with several diseases known as schizophrenia and gestational diabetes; oleic acid has also been linked to the inborn metabolic disorders including isovaleric acidemia.
An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)
C8H17CH=CH(CH2)7COOH
C18H34O2
Elaidic acid
CAS No.: 112-79-8
Cat. No.: VC21339536
Molecular Formula: C18H34O2
C8H17CH=CH(CH2)7COOH
C18H34O2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112-79-8 |
---|---|
Molecular Formula | C18H34O2 C8H17CH=CH(CH2)7COOH C18H34O2 |
Molecular Weight | 282.5 g/mol |
IUPAC Name | (E)-octadec-9-enoic acid |
Standard InChI | InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+ |
Standard InChI Key | ZQPPMHVWECSIRJ-MDZDMXLPSA-N |
Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)O |
Boiling Point | 360 °C |
Flash Point | 189 °C c.c. |
Melting Point | 13.4 °C 29.2 °C Mp 16 ° (stable form) 42-44°C |
Physical and Chemical Properties
Elaidic acid exists as a colorless waxy solid at room temperature with distinctive physical properties that differentiate it from its cis isomer, oleic acid. Table 1 summarizes the key physical and chemical properties of elaidic acid.
The trans configuration of the double bond in elaidic acid results in a more linear molecular shape compared to the bent configuration of oleic acid (its cis isomer). This structural difference contributes to elaidic acid's higher melting point and different physical properties . Crystallographic studies have shown that elaidic acid possesses an essentially linear alkyl chain, with torsion angles between saturated carbon atoms close to 180°. Specifically, the C7—C8—C9—C10, C8—C9—C10—C11, and C9—C10—C11—C12 torsion angles are −118.8(4), −179.9(4), and 118.6(4)° respectively .
Occurrence and Sources
Natural Sources
Elaidic acid occurs naturally in small amounts in certain animal products. It is present in caprine and bovine milk at approximately 0.1% of the total fatty acids and is also found in some meats . These natural sources contribute minimally to human dietary intake compared to industrially produced sources.
Industrial Production and Processing
The primary source of dietary elaidic acid is industrial partial hydrogenation of vegetable oils. During this process, some of the cis double bonds in polyunsaturated fatty acids are converted to trans configuration, resulting in the formation of trans fatty acids including elaidic acid . This process has been widely used in the food industry to increase the shelf-life and improve the texture of various food products.
Food Sources
Elaidic acid is found predominantly in processed foods containing partially hydrogenated vegetable oils, including certain margarines, baked goods, and fried foods. The concentration of elaidic acid in these products varies depending on the processing methods and the extent of hydrogenation . Recent regulatory changes in many countries have restricted the use of partially hydrogenated oils in food production, which has led to a reduction in the dietary intake of elaidic acid in these regions.
Analytical Methods for Detection and Quantification
Sample Preparation Methods
A silver ion cartridge (SIC) solid-phase extraction method has been developed to improve the analysis of trans fatty acids by removing cis-fatty acids prior to chromatographic analysis. This technique has shown removal efficiency of cis-fatty acids greater than 97.8%, allowing for more precise determination of the ratio between vaccenic acid (another trans fatty acid) and elaidic acid . This approach has proven valuable in distinguishing between naturally occurring trans fatty acids (N-TFAs) and industrially hydrogenated trans fatty acids (H-TFAs) in food samples.
Metabolic and Health Effects
Cardiovascular Effects
Elaidic acid has been associated with adverse cardiovascular effects. Research indicates that it increases plasma cholesterylester transfer protein (CETP) activity, which leads to lower HDL (high-density lipoprotein) cholesterol levels and higher VLDL (very-low-density lipoprotein) levels . These alterations in lipoprotein metabolism are consistent with an increased risk of cardiovascular disease.
Hepatic Lipid Metabolism
Elaidic acid significantly impacts hepatic lipid metabolism. Studies with HuH-7 cells (a human hepatoma cell line) demonstrated that elaidic acid upregulates de novo fatty acid and cholesterol synthesis . Unlike oleic acid (its cis isomer), which inhibits sterol regulatory element (SRE) activity, elaidic acid potently induces SRE-luciferase activity and increases SREBP-1c mRNA levels . This leads to enhanced expression of lipogenic genes involved in fatty acid and sterol synthesis.
In experimental studies, cells pretreated with elaidic acid showed higher levels of de novo synthesis of free fatty acids, free cholesterol, cholesteryl esters, and triglycerides compared to control treatments . Notably, elaidic acid demonstrated greater potency than palmitic acid in inducing lipogenesis and was more readily incorporated into triglycerides than oleic acid .
Endothelial Cell Damage
Elaidic acid has been shown to decrease the viability of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner . Proteomic analysis identified numerous differentially expressed proteins in cells treated with elaidic acid. At 50 μmol/L concentration, 22 differentially expressed proteins were found (16 increased, 6 decreased), while at 400 μmol/L, 23 differentially expressed proteins were identified (6 upregulated, 17 downregulated) .
Oxidative Stress Induction
Research on neuroblastoma cells (SH-SY5Y) demonstrated that elaidic acid treatment enhances the release of reactive oxygen species (ROS), upregulates lipid peroxide and malondialdehyde levels, and reduces superoxide dismutase and glutathione peroxidase activities . It also affects the expression of key antioxidative factors, upregulating nuclear factor erythroid 2-related factor 2 and downregulating heme oxygenase 1 .
Apoptosis and Cellular Signaling
Elaidic acid has been shown to induce cell apoptosis and cause loss of mitochondrial membrane potential in neuronal cells . Mechanistic studies revealed that it alters the expression of endoplasmic reticulum (ER) stress and unfolded protein response (UPR) signaling pathway components, including glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP) . The GRP78/ATF4/CHOP pathway has been implicated in the cellular response to elaidic acid exposure.
Cancer Progression Effects
Elaidic acid has been associated with enhanced cancer progression in experimental models. Studies with colorectal cancer (CRC) cell lines (CT26 and HT29) demonstrated that elaidic acid treatment enhanced growth, survival, and invasion capabilities . Tumor growth and metastasis to the lung, liver, and peritoneum were significantly more pronounced in CRC cells treated with elaidic acid compared to those treated with oleic acid or vehicle controls .
Furthermore, elaidic acid treatment induced the expression of stemness factors (nucleostemin, CD133, and Oct4) in cancer cells. Spheres formed by elaidic acid-treated CRC cells were larger and more proliferative than those formed by oleic acid-treated cells . Oral consumption of elaidic acid enhanced liver metastasis and CD133 expression in CRC cells in a dose-dependent manner and increased resistance to the chemotherapeutic agent 5-fluorouracil .
Mechanistic investigations revealed that inhibition of the Wnt and ERK1/2 signaling pathways could abrogate elaidic acid-induced enhancement of metastasis, suggesting these pathways are involved in its pro-metastatic effects .
Biochemical Mechanisms of Action
Cell Signaling Pathway Modulation
The pro-atherogenic effects of elaidic acid involve modulation of multiple signaling pathways. Research indicates that elaidic acid affects the process of atherosclerosis through induction of oxidative stress, cell apoptosis, and DNA damage . It alters the expression of proteins related to these processes, and further investigation has demonstrated the involvement of the p53 pathway in regulating atherosclerosis through cell cycle arrest and apoptosis mechanisms .
Insulin Secretion Effects
In vitro studies have shown that elaidic acid causes a dose-dependent increase in glucose-stimulated insulin secretion from pancreatic islet cells . Interestingly, trans isomers, including elaidic acid, elicit higher maximal insulin output than their corresponding cis isomers . The maximal stimulatory effect for elaidic acid was observed at a concentration of 3.0 mmol/L .
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